Pigment orange 5

Catalog No.
S591494
CAS No.
3468-63-1
M.F
C16H10N4O5
M. Wt
338.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pigment orange 5

CAS Number

3468-63-1

Product Name

Pigment orange 5

IUPAC Name

1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C16H10N4O5

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,21H

InChI Key

JABZBOSSCDRKEA-VLGSPTGOSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Solubility

In water, 0.13 mg/L at 25 °C (est)

Synonyms

lutetiafastoranger;monolitefastorange2r;monolitefastpaperorange2r;monolitefastred2g;MonoliteOrange2R;nipponorangex-881;oralithred2gl;orangeno.203

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Isomeric SMILES

C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Adsorption and Separation Studies:

  • Due to its specific surface properties and affinity for certain molecules, Pigment Orange 5 can be used as an adsorbent in separation processes. For instance, research has explored its potential for removing organic pollutants from water. Source

Photocatalytic Activity:

  • Pigment Orange 5 exhibits some photocatalytic activity, meaning it can participate in light-driven chemical reactions. This property has been investigated for applications like wastewater treatment and degradation of organic contaminants. Source

Material Science and Sensor Development:

  • The unique structure and properties of Pigment Orange 5 have led to its exploration in material science research. For example, it has been incorporated into polymers to create materials with enhanced conductivity or photoluminescence. Source
  • Additionally, the pigment's ability to interact with specific molecules is being explored for the development of chemical sensors. Source

Environmental and Biological Studies:

  • Pigment Orange 5 has been used as a tracer molecule in environmental studies to track the movement of pollutants or study water flow characteristics. Source:
  • Some studies have also investigated the potential biological effects of Pigment Orange 5, although these are mainly focused on its ecotoxicity in aquatic environments. Source

Pigment Orange 5, scientifically known as 2-Naphthalenol, 1-[(2,4-dinitrophenyl)azo], is an organic compound primarily used as a colorant in various industries, including paints, printing inks, and textiles. It is characterized by its vibrant orange hue and is identified by the Chemical Abstracts Service Registry Number 3468-63-1. This pigment is notable for its stability and resistance to fading, making it a preferred choice in applications that require long-lasting color .

While extensive safety data is not publicly available, Pigment Orange 5 is generally considered to have low to moderate toxicity []. However, as with any industrial chemical, proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact.

Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the pigment [].
  • Ensure proper ventilation in work areas.
  • Avoid contact with skin, eyes, and clothing.
  • Follow safe disposal practices as recommended by the manufacturer.
That are significant in its application and stability:

  • Azo Coupling Reaction: The synthesis of Pigment Orange 5 involves an azo coupling reaction between 2-naphthol and a dinitrobenzene derivative. This reaction forms the azo bond that is crucial for the pigment's color properties.
  • Acid-Base Reactions: In acidic environments, Pigment Orange 5 can exhibit changes in solubility and color. For instance, it can form a purple-red solution in concentrated sulfuric acid due to the formation of a protonated species .
  • Decomposition: Upon exposure to high temperatures or certain chemicals, Pigment Orange 5 may decompose, releasing toxic gases such as nitrogen oxides and carbon oxides .

Research indicates that Pigment Orange 5 may have biological implications. It has been associated with potential health risks including:

  • Allergic Reactions: Skin contact with Pigment Orange 5 can lead to allergic reactions in sensitive individuals .
  • Genotoxicity: Some studies suggest that it may be suspected of causing genetic defects due to its chemical structure .
  • Carcinogenic Potential: There are concerns regarding its carcinogenic potential, although regulatory assessments have concluded that it does not pose significant risks under normal use conditions .

The synthesis of Pigment Orange 5 typically involves the following steps:

  • Preparation of Azo Compound: The initial step involves the diazotization of an amine followed by coupling with 2-naphthol to form the azo compound.
  • Purification: The crude product is then purified through filtration and recrystallization methods to obtain a high-purity pigment.
  • Characterization: Techniques such as spectroscopy (UV-Vis, FTIR) and chromatography are used to confirm the structure and purity of the synthesized pigment.

Pigment Orange 5 has a wide range of applications across various industries:

  • Paints and Coatings: It is extensively used in air-drying paints due to its excellent lightfastness and stability.
  • Printing Inks: The pigment is favored in offset printing inks and packaging due to its vibrant color and durability.
  • Textiles: It is utilized in dyeing processes for textiles where bright colors are desired.
  • Plastics: Pigment Orange 5 is also incorporated into plastics for coloration purposes .

Interaction studies involving Pigment Orange 5 focus on its environmental impact and behavior in various matrices:

  • Environmental Persistence: Studies indicate that Pigment Orange 5 does not accumulate significantly in the environment, reducing concerns over long-term ecological effects .
  • Toxicological Assessments: Regulatory bodies have conducted assessments on its potential toxicity to aquatic organisms, concluding that it poses minimal risk under typical exposure scenarios .

Pigment Orange 5 shares similarities with other azo pigments but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Pigment Orange 13Azo compound similar structureHigher heat stability
Pigment Red 146Azo compound with red hueGreater solubility in organic solvents
Pigment Yellow 151Azo compound with yellow hueMore environmentally friendly

Pigment Orange 5 is unique due to its specific azo structure derived from dinitrobenzene, which contributes to its distinctive orange coloration and application versatility. Its stability under various conditions makes it particularly valuable in industrial applications compared to other similar compounds which may have different solubility or stability profiles .

Physical Description

DryPowder; Liquid

Color/Form

Reddish shade of orange
Strong bright orange
Orange powder ... paste

XLogP3

4.3

Density

1.52 g/cu cm (est)

LogP

log Kow = 5.72 (est)

Melting Point

302 °C

UNII

E27LT0986O

GHS Hazard Statements

Aggregated GHS information provided by 887 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 375 of 887 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 512 of 887 companies with hazard statement code(s):;
H319 (87.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.32X10-12 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

3468-63-1

General Manufacturing Information

Custom compounding of purchased resin
Paint and coating manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]-: ACTIVE
... relatively low hiding power and good lightfastness in full shades, but poor tint lightfastnesds. It shows poor bleed but acceptable base resistance

Dates

Modify: 2023-09-12

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